molecular formula C14H24ClNO3 B12355352 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine,monohydrochloride CAS No. 2749897-26-3

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine,monohydrochloride

Cat. No.: B12355352
CAS No.: 2749897-26-3
M. Wt: 289.80 g/mol
InChI Key: BVBRPPPQDLDWDP-UHFFFAOYSA-N
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Description

It is chemically characterized by a phenyl ring substituted with methoxy groups at positions 3 and 5, a propoxy group at position 4, and an isopropylamine side chain.

Properties

CAS No.

2749897-26-3

Molecular Formula

C14H24ClNO3

Molecular Weight

289.80 g/mol

IUPAC Name

1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H

InChI Key

BVBRPPPQDLDWDP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CC(C)N)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to psychedelic effects. The molecular targets include the 5-HT2A receptor, which plays a crucial role in the compound’s effects on perception and cognition .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Key Structural Features Receptor Affinity/Activity Legal Status (Example Jurisdiction) Evidence Source
3C-P (hydrochloride) 3,5-dimethoxy-4-propoxy phenyl; isopropylamine Presumed 5-HT₂A agonist (hallucinogen) Schedule I (Virginia, USA)
Proscaline (39201-78-0) 3,5-dimethoxy-4-propoxy phenyl; ethylamine Serotonergic activity (hallucinogen) Schedule I (China, 2024)
DOPR hydrochloride (53581-55-8) 2,5-dimethoxy-4-propyl phenyl; isopropylamine Hallucinogenic (less potent than DOx) Not explicitly scheduled
4-EA-NBOMe hydrochloride (2749282-75-3) 4-ethylphenyl; N-methoxybenzyl substitution High 5-HT₂A potency (psychedelic) Controlled in multiple regions
PAL-542 (no CAS provided) 5-chloroindole; isopropylamine Dual DA/5HT releaser (anti-cocaine) Research compound

Key Differences and Implications

Substitution Patterns: 3C-P and Proscaline share the 3,5-dimethoxy-4-propoxy phenyl core but differ in the amine side chain (isopropyl vs. ethyl). This difference may influence metabolic stability and receptor binding kinetics. For instance, the bulkier isopropyl group in 3C-P could enhance lipophilicity and prolong half-life compared to Proscaline . DOPR hydrochloride has a 2,5-dimethoxy-4-propyl phenyl structure. The propyl group (vs.

Pharmacological Mechanisms: 3C-P and 4-EA-NBOMe both target 5-HT₂A receptors, but the NBOMe series (e.g., 4-EA-NBOMe) includes an N-methoxybenzyl group, which dramatically enhances receptor binding affinity and psychedelic potency. 3C-P lacks this substitution, likely rendering it less potent . PAL-542 represents a divergent pharmacological class, acting as a dual dopamine/serotonin releaser rather than a direct receptor agonist.

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